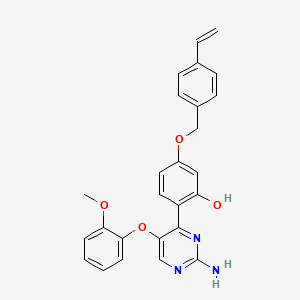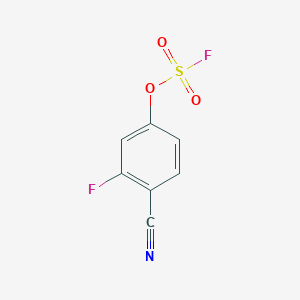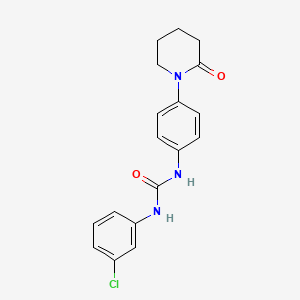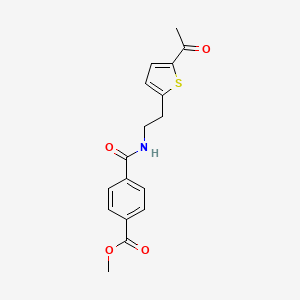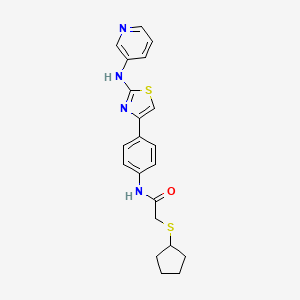
2-(cyclopentylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research applications due to its unique structure and mechanism of action.
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound exhibits promising anticancer activity due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Researchers are investigating its effects on various cancer cell lines, including breast, lung, and colon cancers. Preliminary studies suggest that it may interfere with cell cycle progression and induce apoptosis, making it a candidate for further investigation as an anticancer agent .
Anti-Inflammatory Effects
The compound’s thiazole and pyridine moieties contribute to its anti-inflammatory properties. It may modulate inflammatory signaling pathways, potentially alleviating conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Researchers are exploring its impact on cytokine production and immune cell activation .
Neuroprotective Potential
Given its structural features, this compound could play a role in neuroprotection. Studies have investigated its effects on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers are particularly interested in its potential application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Activity
The compound’s thiazole ring contributes to its antibacterial properties. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Researchers are studying its mechanism of action and exploring its potential as a novel antibacterial agent .
Antifungal Properties
Preliminary data suggest that this compound exhibits antifungal activity against various fungal strains. It may interfere with fungal cell membrane integrity or inhibit specific enzymes. Further research is needed to validate its efficacy and explore its potential clinical applications .
Potential as a Molecular Probe
Due to its unique structure, this compound could serve as a valuable molecular probe in drug discovery and chemical biology. Researchers can use it to study specific protein targets, cellular pathways, and interactions. Its versatility makes it an attractive tool for investigating biological processes .
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c26-20(14-27-18-5-1-2-6-18)23-16-9-7-15(8-10-16)19-13-28-21(25-19)24-17-4-3-11-22-12-17/h3-4,7-13,18H,1-2,5-6,14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVVSAMNZOJCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)

![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)
![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)
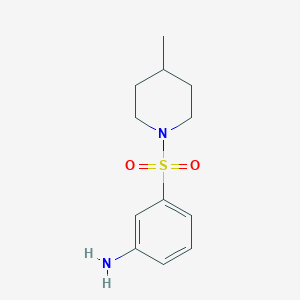
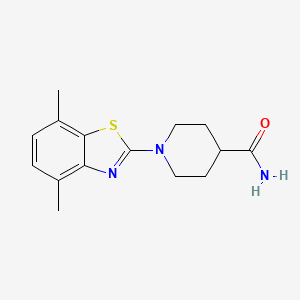
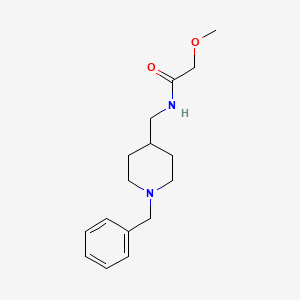
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
